ProMMP-9 inhibitor-3c, chemically identified as N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, is a selective inhibitor targeting the hemopexin-like domain of proMMP-9 (pro-matrix metalloproteinase 9). This compound has gained attention due to its potential therapeutic applications in cancer treatment by inhibiting cell migration and invasion associated with high levels of matrix metalloproteinase activity. The compound exhibits a binding affinity characterized by a dissociation constant (Kd) of approximately 320 nM, indicating its potency in disrupting interactions critical for cancer cell metastasis .
ProMMP-9 inhibitor-3c is classified under small molecule inhibitors specifically designed to target matrix metalloproteinases, particularly proMMP-9. The synthesis and characterization of this compound were reported in studies focusing on the design of selective inhibitors that can mitigate the pathological effects associated with MMP dysregulation in various diseases, including cancer .
The synthesis of proMMP-9 inhibitor-3c began with the resynthesis of an earlier lead compound (1a), which was modified to enhance its binding affinity and selectivity. The synthetic route involved several key steps:
This approach allowed for the generation of analogs that were screened for optimal binding characteristics against proMMP-9.
The molecular structure of proMMP-9 inhibitor-3c reveals several functional groups that contribute to its biological activity. The compound features a fluorophenyl group and a hexahydroquinazoline moiety, which are critical for its interaction with the hemopexin-like domain of proMMP-9.
The three-dimensional structure of proMMP-9 has been elucidated through X-ray crystallography, providing insights into the active site and the conformational dynamics necessary for inhibitor design. The structural data indicate that the prodomain blocks access to the catalytic site, making it a challenging target for inhibitor development .
ProMMP-9 inhibitor-3c operates primarily by disrupting the homodimerization of MMP-9, which is essential for its activation and function. This disruption prevents proMMP-9 from associating with integrins such as α4β1 and CD44, leading to decreased signaling through pathways involving epidermal growth factor receptor (EGFR) and subsequent phosphorylation events that promote cell migration and invasion .
The compound does not inhibit the catalytic activity of MMPs directly; instead, it modulates their activation state by blocking critical protein-protein interactions necessary for MMP function .
The mechanism by which proMMP-9 inhibitor-3c exerts its effects involves several key processes:
In vivo studies have demonstrated that treatment with proMMP-9 inhibitor-3c significantly reduces cancer cell invasion and angiogenesis in models such as the chicken chorioallantoic membrane assay .
ProMMP-9 inhibitor-3c is characterized by specific physical properties:
Chemical properties include stability under physiological conditions, which is crucial for maintaining efficacy during therapeutic applications. The compound has shown favorable pharmacokinetic profiles in preliminary studies.
ProMMP-9 inhibitor-3c shows promise in various scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4